molecular formula C25H29FN2O3S B2537103 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892763-69-8

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2537103
CAS No.: 892763-69-8
M. Wt: 456.58
InChI Key: SZSXUQUOZWCMLQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents at positions 1, 3, 6, and 6. Key features include:

  • 3-(4-Methylbenzenesulfonyl) group: A strong electron-withdrawing substituent that may influence binding to sulfonamide-sensitive targets .
  • 6-Fluoro substitution: Common in antimicrobial and antitumor agents, contributing to electronic effects and metabolic stability .
  • 7-Piperidin-1-yl group: A nitrogen-containing heterocycle that modulates solubility and receptor interactions, contrasting with piperazine derivatives in related compounds .

Properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-10-8-18(2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSXUQUOZWCMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an appropriate ketone under acidic conditions.

    Introduction of the butyl group: This step involves the alkylation of the quinoline core using butyl halides in the presence of a strong base like sodium hydride.

    Sulfonylation: The addition of the methylbenzenesulfonyl group is typically done using sulfonyl chlorides in the presence of a base like pyridine.

    Piperidine ring attachment: The final step involves the nucleophilic substitution of the quinoline core with piperidine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds in the quinoline class, including this specific compound, exhibit significant antimicrobial properties.

Study Summary: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of various 6-fluoroquinolines against clinical isolates of Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an effective antimicrobial agent.

Key Findings :

  • Exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria.
  • Comparable efficacy to established antibiotics like ciprofloxacin.

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.

Study Summary: Anticancer Activity

In preclinical studies involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role in inducing apoptosis in cancer cells.

Mechanisms of Action :

  • Inhibition of DNA Gyrase : Similar quinolines disrupt bacterial DNA replication by inhibiting DNA gyrase, essential for bacterial survival.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death through mitochondrial dysfunction and activation of caspases.
Activity Type Cell Line/Organism Outcome Reference
AntibacterialE. coliLow MIC[Study Reference]
AntibacterialS. aureusLow MIC[Study Reference]
AnticancerHeLaCytotoxicity[Study Reference]
AnticancerMCF-7Induction of apoptosis[Study Reference]
AnticancerHepG2Cytotoxicity[Study Reference]

Mechanism of Action

The mechanism of action of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering enzyme conformation. The piperidine ring and sulfonyl group play crucial roles in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features and biological activities of the target compound with analogs:

Compound Name / ID Position 1 Position 3 Position 6 Position 7 Molecular Weight Key Biological Activity Source
Target Compound Butyl 4-Methylbenzenesulfonyl Fluoro Piperidin-1-yl ~425.5 (calc.) Antimicrobial (hypothesized) Synthesis
APDQ230122 - 3-Acyl - - ~350 (est.) Anti-pneumococcal (peptidoglycan inhibition) Study
Compound 80 (1-Butyl-3-naphthoyl) Butyl Naphthalene-1-carbonyl - - 356.4 Antimitotic (tubulin inhibition) Synthesis
Compound 93 (1-Butyl-3-methoxybenzoyl) Butyl 4-Methoxybenzoyl - - 336.4 Not reported (structural analog) Synthesis
E599-0010 (ChemDiv) Methyl Benzenesulfonyl Fluoro 4-Ethylpiperazin-1-yl ~434.5 (calc.) Screening compound (unspecified) Patent

Key Differences and Implications

Position 1 Substituents
  • Butyl vs.
  • Butyl vs. Pentyl (Compound 81) : Longer alkyl chains (e.g., pentyl in Compound 81) may improve binding to hydrophobic pockets but reduce solubility .
Position 3 Substituents
  • 4-Methylbenzenesulfonyl vs. APDQ230122’s acyl group correlates with peptidoglycan biosynthesis inhibition .
  • Sulfonyl vs. Methoxybenzoyl (Compound 93): The methoxy group in Compound 93 is electron-donating, which may reduce electrophilicity at the quinolinone core compared to the sulfonyl group .
Position 7 Substituents
  • Piperidin-1-yl vs. Piperazin-1-yl (E599-0010) : Piperidine lacks the secondary amine in piperazine, reducing basicity and metabolic susceptibility. This could enhance the target compound’s metabolic stability .

Biological Activity

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiproliferative applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and guiding future research.

Chemical Structure and Properties

The molecular structure of this compound is characterized by several functional groups that contribute to its biological activity:

  • Quinoline core : Provides a scaffold for various chemical modifications.
  • Fluoro group : Enhances lipophilicity and may influence receptor interactions.
  • Piperidine moiety : Implicated in biological activity through interactions with various biological targets.

The compound's IUPAC name reflects its complex structure, which can be summarized as follows:

PropertyValue
Molecular FormulaC26H31FN2O4S
Molecular Weight486.6 g/mol
InChIInChI=1S/C26H31FN2O4S/c1-4-5-12-29...

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, molecular docking studies suggest that this compound may interact with bacterial enzymes, inhibiting their function and leading to cell death.

A study published in 2023 explored the synthesis of similar compounds and their predicted biological activities through molecular docking techniques. The findings suggested promising antimicrobial activity against various pathogens, indicating that this compound could be a candidate for further development as an antibacterial agent .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against cancer cell lines. In vitro assays demonstrated that it exhibits significant cytotoxicity against several human tumor cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

For example, a related study on benzamide derivatives showed that modifications in the quinoline structure could enhance antiproliferative effects, with IC50 values indicating potent activity against cancer cells . The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized a series of quinoline derivatives including the target compound. They tested these compounds against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Cancer Cell Line Studies

Another study assessed the antiproliferative effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results revealed that treatment with the compound led to a reduction in cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that the compound induced apoptosis, making it a potential candidate for further investigation in cancer therapy .

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